molecular formula C9H10N2O4 B13101522 (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate

Cat. No.: B13101522
M. Wt: 210.19 g/mol
InChI Key: CLTQMIJFRLDBCW-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate is a chemical compound that belongs to the class of ethyl esters It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate typically involves the reaction of ethyl acrylate with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and high-throughput screening can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)propanoate
  • Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate
  • Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)butanoate

Uniqueness

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate is unique due to its specific structural features, such as the presence of the ethyl ester group and the (E)-configuration of the acrylate moiety. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl (E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O4/c1-2-15-7(12)4-3-6-5-10-9(14)11-8(6)13/h3-5H,2H2,1H3,(H2,10,11,13,14)/b4-3+

InChI Key

CLTQMIJFRLDBCW-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CNC(=O)NC1=O

Canonical SMILES

CCOC(=O)C=CC1=CNC(=O)NC1=O

Origin of Product

United States

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